molecular formula C27H52N2O10 B11834827 Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate

Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate

Cat. No.: B11834827
M. Wt: 564.7 g/mol
InChI Key: MXEGVNVGOKEYSH-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: TCO-PEG8-amine is synthesized through a series of chemical reactions that involve the functionalization of polyethylene glycol (PEG) with TCO and amine groups.

Industrial Production Methods: In industrial settings, the production of TCO-PEG8-amine involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in research and development .

Mechanism of Action

The mechanism of action of TCO-PEG8-amine involves its ability to undergo bioorthogonal reactions without interfering with natural biochemical processes. The TCO moiety reacts with tetrazine through an inverse-electron demand Diels-Alder reaction, forming a stable adduct. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo applications . The amine group allows for further functionalization through standard amide bond formation reactions .

Comparison with Similar Compounds

Biological Activity

Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is a compound that has garnered attention in the field of bioorthogonal chemistry and drug delivery systems. This article discusses its biological activity, focusing on its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclooctene moiety that plays a crucial role in its reactivity and biological activity. The presence of the carbamate functional group enhances its stability and solubility in biological systems. The structure can be summarized as follows:

  • Molecular Formula : C36H65N3O10
  • Molecular Weight : 703.93 g/mol

Cyclooct-4-en-1-yl derivatives are known for their participation in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. This bioorthogonal reaction allows for selective labeling and drug delivery in vivo without interfering with biological processes. The mechanism involves:

  • Formation of Reactive Intermediates : The cyclooctene undergoes isomerization to form more reactive species that can efficiently react with tetrazines.
  • Cleavage of Carbamate Bonds : Upon reaction with tetrazines, the carbamate bond can be cleaved to release active drug components or imaging agents rapidly.

1. Drug Delivery Systems

Cyclooct-4-en-1-yl derivatives have been utilized in developing antibody-drug conjugates (ADCs). These conjugates leverage the selective reactivity of cyclooctenes to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity.

Case Study:
A study demonstrated the use of a cyclooctene-linked ADC in human colorectal cancer cell lines. The conjugate exhibited enhanced cytotoxicity compared to the free drug alone, highlighting the effectiveness of this delivery system .

2. Imaging Techniques

The compound's bioorthogonal properties have also been applied in imaging techniques such as fluorescence imaging. By attaching fluorescent probes via cyclooctene-tetrazine chemistry, researchers can visualize tumor sites with high specificity.

Table 1: Efficacy of Cyclooctene-based Imaging Agents

Agent TypeReaction TimeFluorescence IntensitySpecificity
Cyclooctene-Tetrazine ConjugateSecondsHighHigh
Conventional ProbesHoursModerateModerate

Research Findings

Recent studies have focused on optimizing the stability and reactivity of cyclooctene derivatives:

  • Stability Assessments : Research indicated that modifications to the cyclooctene structure could enhance its stability against isomerization during storage and application .
  • Comparative Reactivity Studies : A comparative analysis showed that cyclooctene derivatives could achieve reaction completion in seconds compared to hours for traditional systems .

Properties

Molecular Formula

C27H52N2O10

Molecular Weight

564.7 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1-

InChI Key

MXEGVNVGOKEYSH-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.